![molecular formula C6H12ClNO B2635170 (1S,4S,5R)-2-氮杂双环[2.2.1]庚烷-5-醇;盐酸盐 CAS No. 2230913-66-1](/img/structure/B2635170.png)

(1S,4S,5R)-2-氮杂双环[2.2.1]庚烷-5-醇;盐酸盐

货号 B2635170

CAS 编号:

2230913-66-1

分子量: 149.62

InChI 键: LUTVSQCTGHUTOO-WLUDYRNVSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

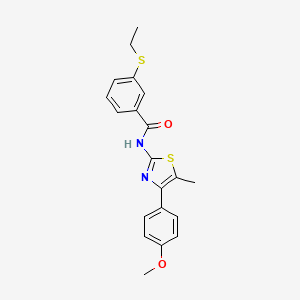

“(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride” is a chemical compound with the empirical formula C5H9NO · HCl . Its molecular weight is 135.59 . The IUPAC name for this compound is "(1S,2S,4S)-7-azabicyclo [2.2.1]heptan-2-ol hydrochloride" .

Synthesis Analysis

The synthesis of similar bicyclic structures often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . An organocatalytic formal [4 + 2] cycloaddition reaction has been developed for the synthesis of bicyclo [2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis

“(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride” has an assay of 96% optical activity . Its melting point is between 155-158 °C .科学研究应用

- Researchers have employed (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts in the enantioselective Biginelli reaction. This reaction yields 3,4-dihydropyrimidin-2(1H)-one (DHPM), a heterocycle with significant biological activity. The catalysts effectively promote the reaction between ethyl acetoacetate, aromatic aldehydes, and urea, resulting in DHPMs with moderate enantioselectivities .

- (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is involved in MCRs, where three or more reagents combine in a single step to form a product. The Biginelli reaction itself is an example of an MCR, providing a convenient route to DHPMs .

- DHPMs derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibit diverse biological activities. These compounds have been explored as antihypertensive, antiviral, antibacterial, and anticancer agents .

- The chiral nature of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane makes it valuable in asymmetric synthesis. Researchers have used these catalysts to control the stereochemistry of various reactions .

- Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been synthesized through an epimerization-lactamization cascade reaction. These compounds hold potential for further exploration .

- Scientists continue to investigate novel synthetic strategies involving (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Their unique structure and reactivity offer exciting possibilities for designing efficient chemical processes .

Asymmetric Organocatalysis in the Biginelli Reaction

Multicomponent Reactions (MCRs)

Biologically Active Heterocycles

Chiral Catalysts for Asymmetric Synthesis

Epimerization-Lactamization Cascade Reactions

Exploring New Synthetic Strategies

属性

IUPAC Name |

(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTVSQCTGHUTOO-WLUDYRNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]([C@@H]1CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

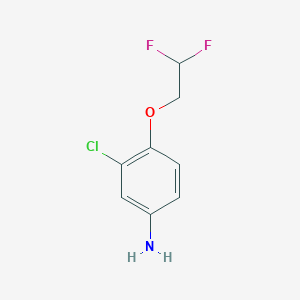

3-Chloro-4-(2,2-difluoroethoxy)aniline

937606-80-9

![Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2635092.png)

![N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2635093.png)

![Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2635097.png)

![[3-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2635098.png)

![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)

![2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2635100.png)